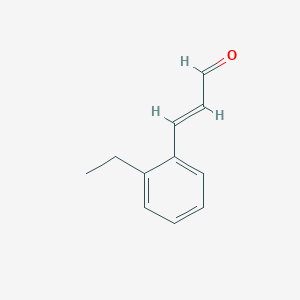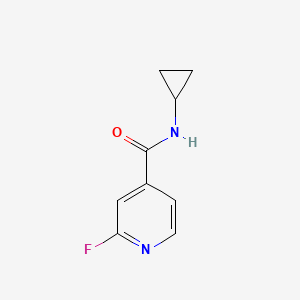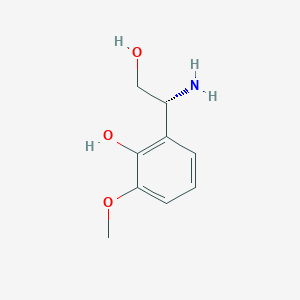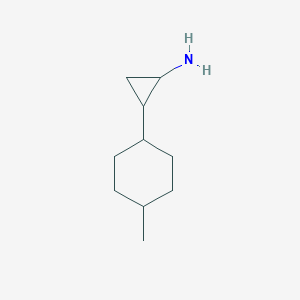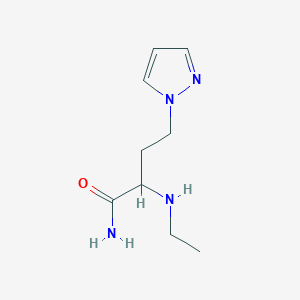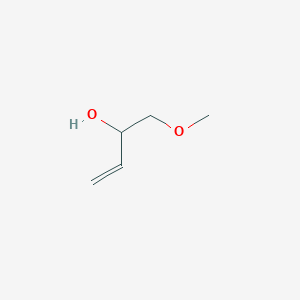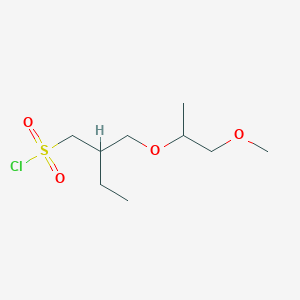
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is a chemical compound known for its utility in various organic synthesis processes. It is characterized by its unique structure, which includes a sulfonyl chloride group, making it a valuable reagent in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chlorinating agents and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester.
科学的研究の応用
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: It can be used in the modification of biomolecules for various biochemical studies.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
類似化合物との比較
Similar Compounds
Propylene glycol methyl ether: An organic solvent with a wide variety of industrial and commercial uses.
2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane: A compound with similar structural features used in various chemical reactions.
Isobutyl (1-((1-methoxypropan-2-yl)oxy)propan-2-yl) carbonate: Another compound with similar functional groups used in different applications.
Uniqueness
What sets 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride apart is its specific reactivity due to the presence of the sulfonyl chloride group. This makes it particularly useful in the synthesis of sulfonamides and sulfonate esters, which are important in various chemical and pharmaceutical applications.
特性
分子式 |
C9H19ClO4S |
|---|---|
分子量 |
258.76 g/mol |
IUPAC名 |
2-(1-methoxypropan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-4-9(7-15(10,11)12)6-14-8(2)5-13-3/h8-9H,4-7H2,1-3H3 |
InChIキー |
WRZJDDAPBAJLMY-UHFFFAOYSA-N |
正規SMILES |
CCC(COC(C)COC)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)


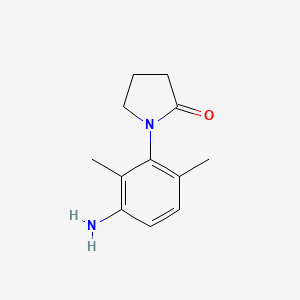
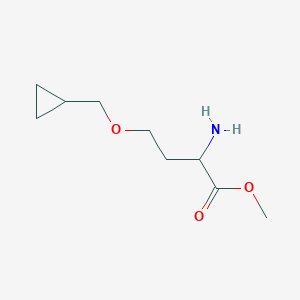
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
